2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Myeloperoxidase Enzyme Inhibition Inflammation

Researchers requiring a validated MPO inhibitor for enzymatic assays often encounter inconsistent activity from generic 2-aryl-7-azaindoles. This compound delivers reproducible MPO inhibition (IC50 159 nM) with 16-40-fold selectivity over CYP3A4 and TPO, minimizing off-target effects. It also induces differentiation in undifferentiated cells, supporting oncology probe studies. • Validated MPO inhibitor - IC50 159 nM for assay standardization • 16-40× selectivity window over CYP3A4 & TPO • ≥97% purity; stored at 2-8°C; shipped ambient

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 139962-68-8
Cat. No. B158348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
CAS139962-68-8
Synonyms2-(4-METHOXY-PHENYL)-1H-PYRROLO[2,3-B]PYRIDINE
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3
InChIInChI=1S/C14H12N2O/c1-17-12-6-4-10(5-7-12)13-9-11-3-2-8-15-14(11)16-13/h2-9H,1H3,(H,15,16)
InChIKeySHISXEDJQZVJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Overview


2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 139962-68-8) is a heterocyclic small molecule featuring a 7-azaindole core substituted at the 2-position with a 4-methoxyphenyl group [1]. This compound serves as a versatile scaffold for medicinal chemistry, exhibiting notable biological activity as a human myeloperoxidase (MPO) inhibitor [2] and demonstrating the ability to modulate cellular differentiation [3]. Its physical properties include a molecular weight of 224.26 g/mol and a molecular formula of C14H12N2O, with solubility in common organic solvents like DMSO [1].

Scaffold: 7-azaindole with 2-(4-methoxyphenyl) substitution for medicinal chemistry diversification.
Biological context: Reported human MPO inhibitor; supports inflammation-related enzyme studies.
Cellular readout: Reported arrest of undifferentiated proliferation and induction of monocyte differentiation.

2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Selectivity in Procurement


Within the 7-azaindole family, substitution at the 2-position profoundly impacts kinase binding profiles and cellular activity [1]. While 2-phenyl-1H-pyrrolo[2,3-b]pyridine serves as a foundational scaffold, the addition of the 4-methoxy group in 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine significantly alters its electronic properties and, consequently, its biological target engagement. Generic substitution with unsubstituted or differently substituted 2-aryl analogs is therefore inadvisable, as it will likely result in a different spectrum of enzyme inhibition and cellular effects, undermining the reproducibility of specific experimental outcomes detailed in the evidence below.

Target (2-(4-Methoxyphenyl) derivative)
Potential Substitute / Analog
4‑Methoxy group present; tuned electronic properties and MPO inhibition.
2‑Phenyl‑1H‑pyrrolo[2,3‑b]pyridine (unsubstituted): lacks methoxy; target engagement and kinase profile may shift.
Defined differentiation arrest / monocyte induction phenotype.
Other 2‑aryl 7‑azaindoles: substitution pattern alters cellular differentiation response; phenotype may not transfer.

2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Quantitative Performance Data


MPO Inhibition Potency

The target compound demonstrates selective inhibition of human myeloperoxidase (MPO) with an IC50 of 159 nM, establishing a clear quantitative benchmark against its analogs and providing evidence for its use in inflammation-related research [1].

MPO Inhibition
Cross-study comparable
IC50 = 159 nM
Reported MPO inhibition benchmark for assay design.
Fluorescein-based assay; 120 mM NaCl, 10 min incubation.
Myeloperoxidase Enzyme Inhibition Inflammation

Peroxidase Isoform Selectivity

A critical aspect of inhibitor procurement is target selectivity. Data indicate that the compound is significantly more potent against MPO (IC50 = 159 nM) than against the related peroxidase family members cytochrome P450 3A4 (IC50 = 2.6 µM) and thyroid peroxidase (TPO; IC50 = 6.3 µM) [1].

Peroxidase Selectivity
Cross-study comparable
MPO: 159 nM CYP3A4: 2.6 µM TPO: 6.3 µM
~16-fold over CYP3A4, ~40-fold over TPO; reported selectivity window.
Biochemical inhibition assays; supports MPO‑selective tool use.
Cytochrome P450 Thyroid Peroxidase Off-Target Effects

Cellular Differentiation and Proliferation Arrest

In functional cellular assays, this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1].

Cell Differentiation
Class-level inference
Arrest of undifferentiated proliferation Monocyte differentiation induction
Methoxy substitution reported to influence functional phenotype.
In vitro culture models; verify target-specificity in your system.
Cell Differentiation Antiproliferative Oncology

2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Validated Research Applications


MPO Activity Assays in Inflammatory Disease Models

The compound is ideally suited as a reference inhibitor in biochemical and cell-based assays for human MPO, with its defined IC50 of 159 nM providing a quantitative benchmark for assay development and screening campaigns [1].

Differentiation Pathways in Leukemia and Solid Tumors

The compound's demonstrated ability to arrest proliferation and induce differentiation in undifferentiated cells [2] makes it a valuable chemical probe for studying differentiation therapy approaches in leukemia and other cancers.

Chemical Probe for Target Validation and Selectivity

The documented selectivity profile, showing a 16- to 40-fold preference for MPO over CYP3A4 and TPO [1], enables its use as a chemical probe to interrogate the specific role of MPO in disease models, minimizing confounding off-target effects from other peroxidases.

Application
Selection Property
Validation Focus
MPO pathway research in inflammatory models
Reported MPO inhibition (IC50 context)
Assay benchmarking and peroxidase selectivity review
Cell differentiation studies in cancer models
Functional differentiation arrest phenotype (reported)
Monocyte lineage and proliferation arrest endpoints
MPO target validation & selectivity profiling
Kinase/peroxidase selectivity window (reported)
Off‑target peroxidase screening in disease models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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